N-[2-(Trimethylammonium)ethyl]maleimide Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
N-[2-(Trimethylammonium)ethyl]maleimide Chloride is a thiol reactive compound . It primarily targets cysteine residues in proteins and peptides . The cysteine residues are crucial for the structure and function of many proteins, and their modification can significantly impact the protein’s activity.
Mode of Action
The compound forms stable thioether bonds with sulfhydryl groups, specifically those found in cysteine residues . This reaction is virtually irreversible, resulting in the permanent modification of the target protein . The compound is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .
Biochemical Pathways
The compound’s action affects various biochemical pathways, primarily those involving proteins with cysteine residues. For instance, it has been widely used to probe the functional role of thiol groups in enzymology . It is an irreversible inhibitor of all cysteine peptidases, with alkylation occurring at the active site thiol group .
Pharmacokinetics
Given its reactivity and irreversible binding to cysteine residues, it is likely to have a significant impact on the bioavailability of target proteins .
Result of Action
The compound’s action results in the modification of cysteine residues, altering the structure and function of target proteins . This can have various molecular and cellular effects, depending on the specific role of the modified protein.
Action Environment
The compound’s action can be influenced by environmental factors such as pH. The reaction with thiols occurs in the pH range 6.5–7.5 . At a more alkaline pH, the compound may react with amines or undergo hydrolysis . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Trimethylammonium)ethyl]maleimide Chloride typically involves the reaction of maleimide with 2-(trimethylammonium)ethyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Trimethylammonium)ethyl]maleimide Chloride primarily undergoes substitution reactions, particularly with thiol groups. It reacts specifically and rapidly with thiols to form mixed disulfides.
Common Reagents and Conditions
The compound reacts efficiently with thiol-containing compounds under mild conditions, typically at neutral pH. Common reagents used in these reactions include cysteine, glutathione, and other thiol-containing biomolecules .
Major Products Formed
The major products formed from the reaction of this compound with thiols are mixed disulfides, which are stable and can be analyzed using various analytical techniques .
Scientific Research Applications
N-[2-(Trimethylammonium)ethyl]maleimide Chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Ethylmaleimide: Another maleimide derivative that reacts with thiol groups but lacks the trimethylammonium group, making it less hydrophilic.
N-(1-Phenylethyl)maleimide: A maleimide derivative with a phenylethyl group, which provides better ionization in mass spectrometry but is less selective towards thiol groups compared to N-[2-(Trimethylammonium)ethyl]maleimide Chloride.
Uniqueness
This compound is unique due to its trimethylammonium group, which enhances its hydrophilicity and reactivity with thiol groups. This makes it a more efficient and selective reagent for thiol modification compared to other maleimide derivatives .
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O2.ClH/c1-11(2,3)7-6-10-8(12)4-5-9(10)13;/h4-5H,6-7H2,1-3H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAWJICOFZTNGY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCN1C(=O)C=CC1=O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662222 |
Source
|
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-10-2 |
Source
|
Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.